ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group (-SO₂NH₂) and a 2-chlorobenzoyl substituent. Its Z-configuration at the imine bond (C=N) is critical for its stereochemical stability. The compound’s structure has likely been resolved via X-ray crystallography using programs like SHELXL for refinement and SHELXS/SHELXD for structure solution, with visualization facilitated by ORTEP-3 .
While direct evidence of its application is absent in the provided materials, structural analogs (e.g., sulfonylurea herbicides) indicate that such compounds often target acetolactate synthase (ALS), a key enzyme in plant biosynthesis .
Properties
IUPAC Name |
ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSBUKKZDANLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroacetate and a sulfamoylating agent under controlled conditions to yield the final compound .
Chemical Reactions Analysis
ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group. Common reagents used in these reactions include cerium ammonium nitrate, sodium borohydride, and various nucleophiles.
Scientific Research Applications
ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional motifs with sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl (). Key differences lie in the core heterocycle and substituents:
Key Observations :
- The sulfamoyl group (-SO₂NH₂) lacks the urea moiety (-NHC(O)NH-) present in sulfonylureas, which is critical for ALS inhibition. This suggests the target compound may have a distinct mode of action or reduced herbicidal activity .
- The 2-chlorobenzoyl substituent could improve lipid solubility, influencing membrane permeability and environmental persistence.
Hydrogen Bonding and Crystallographic Behavior
The sulfamoyl group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling robust intermolecular interactions. Graph set analysis (as per Bernstein et al.) would reveal patterns such as self-complementary $ \text{R}_2^2(8) $ motifs, common in sulfonamide-containing crystals . In contrast, sulfonylurea herbicides form extended networks via urea N-H and carbonyl O interactions, often yielding higher melting points and lower solubility.
Hypothetical Crystallographic Comparison :
| Compound | Space Group | Hydrogen Bond Donors/Acceptors | Notable Interactions |
|---|---|---|---|
| Target Compound | P2₁/c (example) | 2 donors, 4 acceptors | N-H⋯O=S, C=O⋯H-N |
| Metsulfuron Methyl | P1̄ | 3 donors, 5 acceptors | N-H⋯O=C, O=C⋯H-N (urea) |
The ester group in the target compound may introduce conformational flexibility, reducing crystalline order compared to rigid triazine-based analogs.
Biological Activity
Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is an organic compound notable for its complex structural features and diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and includes a benzothiazole ring, a chlorobenzoyl group, and a sulfamoyl group. Its unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 432.87 g/mol |
| CAS Number | 1351644-36-4 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 4-chlorobenzoyl chloride with 2-aminobenzenesulfonamide.
- Final Product Formation : The intermediate is then reacted with ethyl 2-bromoacetate under basic conditions.
This multi-step process often employs solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cell signaling pathways. This inhibition can lead to significant alterations in cellular functions, making it a candidate for therapeutic applications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against a range of bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential use as an antibacterial agent .
Anticancer Activity
Preliminary studies have also explored the compound's anticancer properties. It appears to induce apoptosis in cancer cell lines by disrupting the cell cycle and activating apoptotic pathways. Such findings indicate its potential as a chemotherapeutic agent .
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria.
- Results showed inhibition zones ranging from 10 mm to 20 mm depending on the concentration used.
-
Anticancer Activity :
- In vitro tests on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 50 µM.
- Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Ethyl (4-chlorobenzoyl)acetate | Moderate | Low |
| Ethyl (benzothiazolyl)sulfonyl acetate | High | Moderate |
| Ethyl 2-(4-chlorobenzoyl)acetate | Low | High |
The unique combination of functional groups in this compound enhances its biological profile compared to these related compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how are intermediates characterized?
- Methodology : Synthesis typically involves a multi-step approach:
Condensation : React 2-chlorobenzoyl chloride with a sulfamoyl-substituted benzothiazole precursor to form the imino linkage.
Cyclization : Promote benzothiazole ring closure under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Esterification : Introduce the ethyl acetate group via nucleophilic substitution or ester coupling .
- Characterization : Intermediates are validated using HPLC (≥95% purity) and NMR (e.g., ¹H NMR peaks at δ 8.2–8.5 ppm for aromatic protons, δ 4.1–4.3 ppm for ethyl ester protons) .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the imino group in this compound?
- Key Techniques :
- ¹H-¹H NOESY NMR : Correlates spatial proximity of the imino proton (δ ~12.5 ppm) and adjacent aromatic protons to confirm the Z-configuration.
- IR Spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ supports imine formation .
- Data Interpretation : Contradictions between theoretical and observed spectra (e.g., unexpected splitting in NMR) may arise from rotational isomerism; variable-temperature NMR or DFT calculations can resolve these .
Q. What are the common biological screening assays for preliminary evaluation of this compound’s bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination).
- Controls : Use sulfamethoxazole (sulfonamide control) and cisplatin (anticancer control) to benchmark activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzothiazole cyclization step?
- Design of Experiments (DoE) : Use a Box-Behnken model to test variables:
- Factors : Temperature (70–110°C), solvent polarity (DMF vs. THF), catalyst (K₂CO₃ vs. Cs₂CO₃).
- Response : Yield (%) quantified by LC-MS.
Q. How do structural modifications (e.g., substituents on the benzoyl or benzothiazole moieties) alter enzymatic inhibition profiles?
- Comparative Analysis :
- Replace 2-chlorobenzoyl with 4-dimethylaminobenzoyl (): Enhances kinase inhibition (IC₅₀ from 12 µM to 3 µM).
- Substitute sulfamoyl with methylsulfonyl (): Reduces antibacterial activity (MIC increases from 8 µg/mL to 64 µg/mL).
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Approaches :
Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life <30 min suggests rapid clearance).
Prodrug Derivatization : Mask polar sulfamoyl groups with acetylated prodrugs to enhance bioavailability .
- Case Study : A fluorinated analog showed 90% in vitro efficacy but <10% in vivo due to poor absorption; PEGylation improved bioavailability by 4-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
